2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide
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Overview
Description
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide is a chemical compound with the molecular formula C15H16N2O2.
Preparation Methods
The synthesis of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves several steps. One common method starts with the reaction of 4-aminomethylphenol with 4-bromobenzylamine to form an intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
2-Methoxy-5-((phenylamino)methyl)phenol: Another similar compound with variations in the functional groups and molecular structure.
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,9-10,16H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOWZMJHIRODN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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